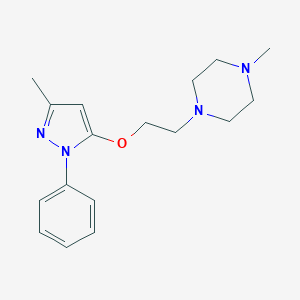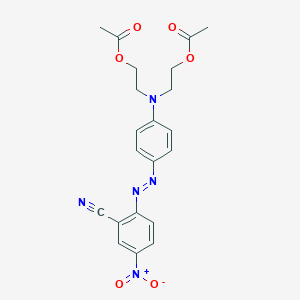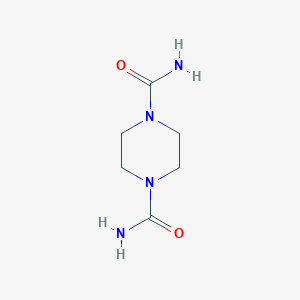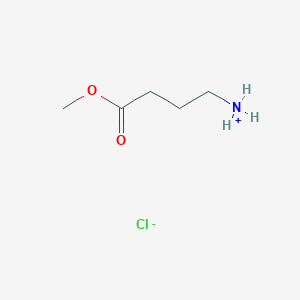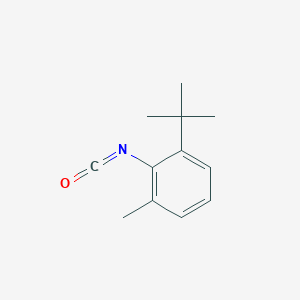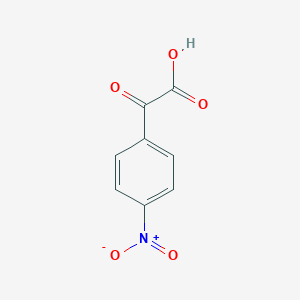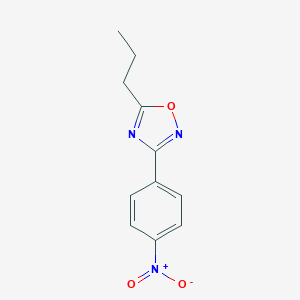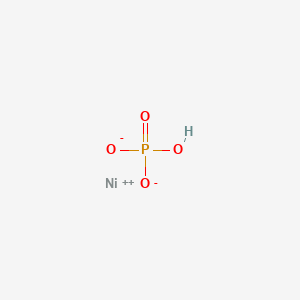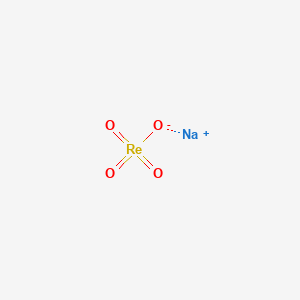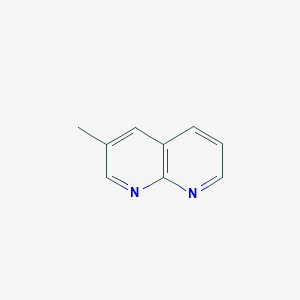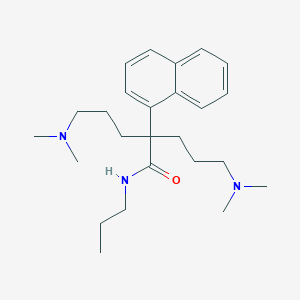
alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester, also known as DIPN or DIPNA, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been widely used in scientific research due to its potential therapeutic effects and unique mechanism of action.
Mécanisme D'action
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester exerts its pharmacological effects by selectively binding to and activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a critical role in regulating gene expression. Activation of PPARγ leads to the modulation of various cellular pathways, including cell proliferation, differentiation, and apoptosis. alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester has been shown to have a higher affinity for PPARγ than other NSAIDs, which may explain its unique pharmacological effects.
Effets Biochimiques Et Physiologiques
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester has been shown to modulate various cellular pathways, including the regulation of gene expression, cell proliferation, and apoptosis. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10. Moreover, alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester has several advantages for lab experiments, including its relative ease of synthesis, high affinity for PPARγ, and potential therapeutic effects in various diseases. However, there are also some limitations to its use, such as its potential toxicity and lack of specificity for PPARγ. Further studies are needed to determine the optimal dosage and duration of treatment for alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester.
Orientations Futures
There are several future directions for the research on alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester. First, more studies are needed to elucidate the molecular mechanisms underlying its pharmacological effects. Second, the potential therapeutic effects of alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester in various diseases, such as cancer and neurodegenerative disorders, need to be further explored. Third, the development of more specific and potent PPARγ agonists based on the structure of alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester may lead to the discovery of novel drugs for the treatment of various diseases.
Conclusion:
In conclusion, alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester is a synthetic compound that has been widely used in scientific research due to its potential therapeutic effects and unique mechanism of action. It has been shown to modulate various cellular pathways, including the regulation of gene expression, cell proliferation, and apoptosis. Moreover, it has been found to have anti-inflammatory and neuroprotective effects. Further studies are needed to determine the optimal dosage and duration of treatment for alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester, as well as its potential therapeutic effects in various diseases.
Méthodes De Synthèse
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester can be synthesized by the reaction of 1-naphthylacetic acid with isopropyl chloroformate, followed by the reaction with N,N-dimethylamino-1-propanol. The final product is obtained by purification through column chromatography. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester has been shown to protect against neurodegeneration and improve cognitive function in animal models.
Propriétés
Numéro CAS |
13349-34-3 |
|---|---|
Nom du produit |
alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester |
Formule moléculaire |
C23H33NO2 |
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
propan-2-yl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate |
InChI |
InChI=1S/C23H33NO2/c1-17(2)23(15-10-16-24(5)6,22(25)26-18(3)4)21-14-9-12-19-11-7-8-13-20(19)21/h7-9,11-14,17-18H,10,15-16H2,1-6H3 |
Clé InChI |
JSDBDARBENMOSW-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)OC(C)C |
SMILES canonique |
CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)OC(C)C |
Synonymes |
α-[3-(Dimethylamino)propyl]-α-isopropyl-1-naphthaleneacetic acid isopropyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



